molecular formula C10H9Cl2FO2 B8741773 1-(2,6-Dichloro-3-fluorophenyl)ethyl acetate CAS No. 877397-67-6

1-(2,6-Dichloro-3-fluorophenyl)ethyl acetate

Cat. No. B8741773
M. Wt: 251.08 g/mol
InChI Key: IZHRGJAQMNPACR-UHFFFAOYSA-N
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Patent
US07825137B2

Procedure details

Acetic anhydride (1.42 mL, 15 mmol) and pyridine (1.7 mL, 21 mmol) were added sequentially to a solution of compound A1 (2.2 g, 10.5 mmol) in 20 mL of CH2Cl2. The reaction mixture was stirred at room temperature for 12 h and then evaporated to give a yellowish oil residue. The residue was purified by flash chromatography (eluting with 7→9% EtOAc in hexanes) to give compound A2 as a colorless oil (2.26 g; 9.0 mmol; 85.6% yield); 1H NMR (400 MHz, chloroform-D) δ ppm 1.88 (d, J=6.82 Hz, 3 H) 2.31 (s, 3H) 6.62 (q, J=6.82 Hz, 1H) 7.25 (t, J=8.46 Hz, 1H) 7.49 (dd, J=8.84, 5.05 Hz, 1H).
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85.6%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].N1C=CC=CC=1.[Cl:14][C:15]1[C:20]([F:21])=[CH:19][CH:18]=[C:17]([Cl:22])[C:16]=1C(O)C>C(Cl)Cl>[C:5]([O:4][CH:1]([C:16]1[C:17]([Cl:22])=[CH:18][CH:19]=[C:20]([F:21])[C:15]=1[Cl:14])[CH3:2])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
1.42 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellowish oil residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (eluting with 7→9% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)OC(C)C1=C(C(=CC=C1Cl)F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9 mmol
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 85.6%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.